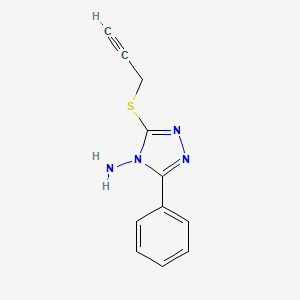
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
A study by Dolzhenko et al. (2008) detailed the crystal structure of a related compound, illustrating the importance of 1,2,4-triazole derivatives in understanding molecular conformations and intermolecular interactions. This work highlighted the planarity of the triazole ring and its extensive π-electron delocalization, which could influence the design of new compounds with specific properties (Dolzhenko et al., 2008).
Organic Synthesis
Research by Barany et al. (2005) described the synthesis of 1,2,4-dithiazolidine-3,5-dione derivatives, showcasing the utility of sulfur-containing heterocycles (similar to the one in the query) in the synthesis of peptides and as reagents in organic synthesis. This study emphasizes the versatility of these compounds in synthesizing complex molecules (Barany et al., 2005).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The findings suggest potential applications of these compounds in developing new antimicrobial agents, indicating their significance in medical and pharmaceutical research (Bektaş et al., 2007).
Material Science
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including a derivative similar to the queried compound, demonstrating the role of such modifications in enhancing the thermal stability and antibacterial properties of hydrogels. This research highlights the application of triazole derivatives in creating advanced materials for medical applications (Aly & El-Mohdy, 2015).
Catalysis and Synthesis Methods
Moreno-Fuquen et al. (2019) developed an efficient method for the regioselective synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement, showcasing the catalytic applications of triazole compounds in organic synthesis. This study underlines the importance of triazoles in facilitating novel synthetic pathways (Moreno-Fuquen et al., 2019).
Eigenschaften
IUPAC Name |
3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-8-16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h1,3-7H,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGERMIHKJABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
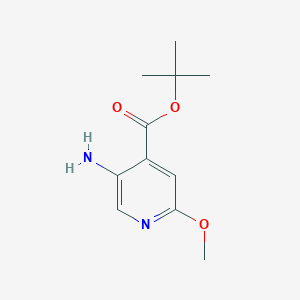
![N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide](/img/structure/B2758725.png)
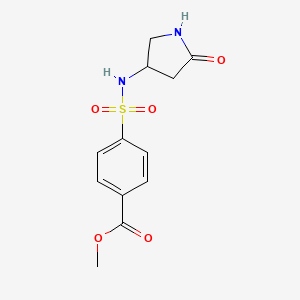
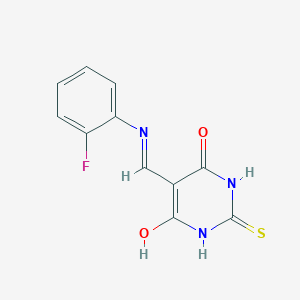
![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)
![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)
![2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2758735.png)
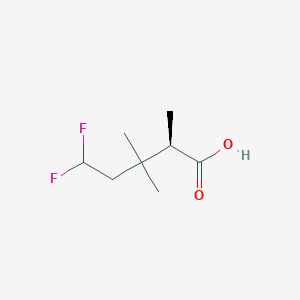
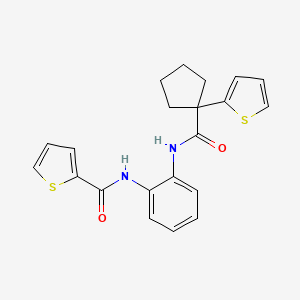
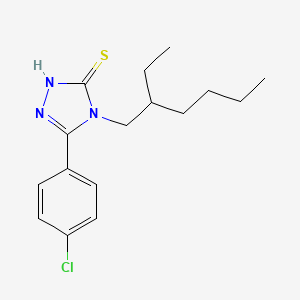
![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)
![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2758746.png)
![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)
